![molecular formula C11H16O3 B13670197 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)
1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, featuring methoxy and methoxymethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent etherification. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride to form the methoxymethoxy derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-methylbenzene:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound features a bromo and methoxyethoxy group, differing in its halogen substituent.
Ethene, (2-methoxyethoxy)-:
Uniqueness: Its structure allows for versatile modifications and functionalization, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-methoxy-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H16O3/c1-12-9-14-8-7-10-5-3-4-6-11(10)13-2/h3-6H,7-9H2,1-2H3 |
Clé InChI |
UORNZRRPBGXWJL-UHFFFAOYSA-N |
SMILES canonique |
COCOCCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


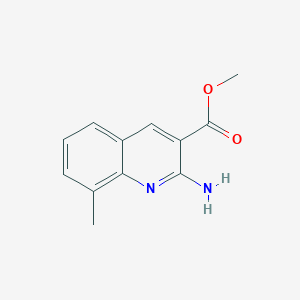
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
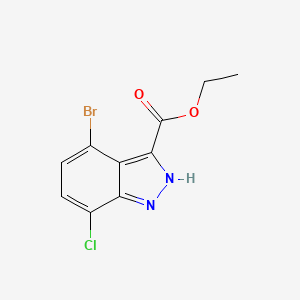

![4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline](/img/structure/B13670129.png)

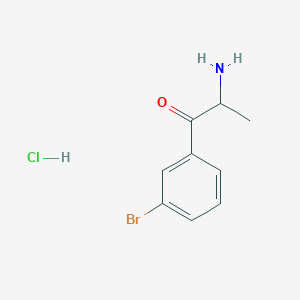

![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
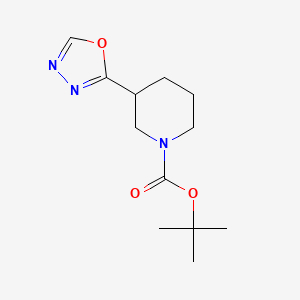
![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
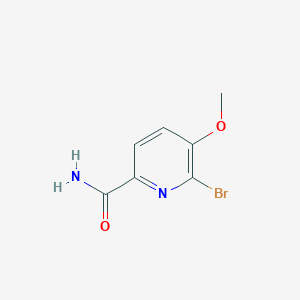
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
